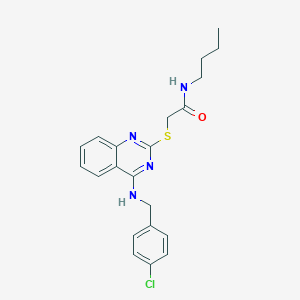

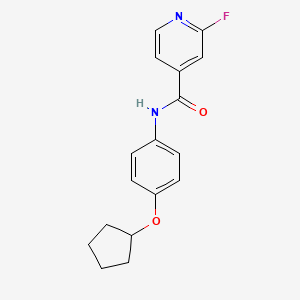

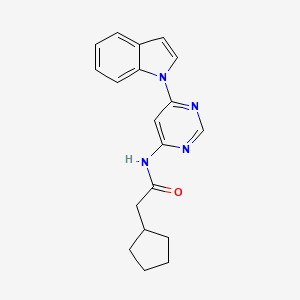

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is part of a broader class of compounds synthesized for their notable biological activities. For example, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been proposed, revealing in vitro anticancer, antibacterial activity, and Photobacterium leiognathi Sh1 bioluminescence inhibition. Compounds within this class have been identified to selectively influence non-small cell lung and CNS cancer cell lines, with particular compounds showing significant anticancer activity (Berest et al., 2011).

Anticancer and Cytotoxicity Studies

Research focusing on substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments has shown considerable cytotoxicity and anticancer activity. Among these compounds, specific derivatives have demonstrated potent anticancer agent characteristics against colon cancer, melanoma, and ovarian cancer cell lines. The structure-activity relationship (SAR) analysis discussed the significance of these findings in the context of cancer therapy (Kovalenko et al., 2012).

Antimicrobial Applications

The exploration of quinazoline derivatives extends to their antimicrobial properties. Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized, displaying moderate cytotoxicity and promising anticancer activity in vitro. These compounds, particularly with specific substitutions, have shown selectivity against various cancer cell lines, including renal and colon cancer, highlighting their potential as targeted cancer therapies (Kovalenko et al., 2012).

Mechanism of Action

Target of action

The compound “N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide” belongs to the quinazoline class of compounds . Quinazolines have been found to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . The specific targets of this compound would depend on the specific functional groups present in the molecule.

Mode of action

The mode of action of “this compound” would depend on its specific targets. Generally, quinazolines interact with their targets by forming bonds and interactions with specific amino acids in the target proteins .

Biochemical pathways

The affected pathways would depend on the specific targets of “this compound”. Quinazolines have been found to affect a variety of biochemical pathways due to their broad range of targets .

Result of action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. Quinazolines have been found to have a variety of effects at the molecular and cellular level due to their broad range of targets .

Properties

IUPAC Name |

N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4OS/c1-2-3-12-23-19(27)14-28-21-25-18-7-5-4-6-17(18)20(26-21)24-13-15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMIQISKDMBUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

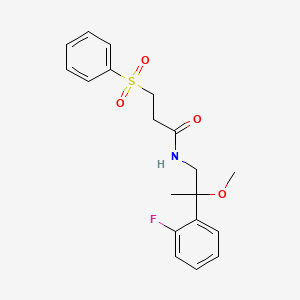

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2596269.png)

![7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2596271.png)

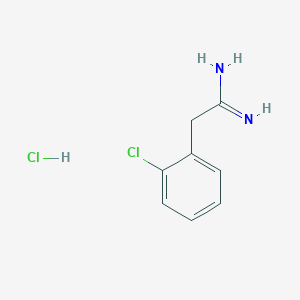

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)

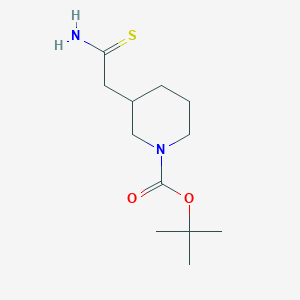

![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)